Larazotide

Description

Properties

Key on ui mechanism of action |

AT-1001 is an orally administered octapeptide zonulin receptor antagonist that appears to exert its inhibitory effect on gliadin-induced tight junction disassembly by blocking putative zonulin receptors on the luminal surface of the small intestine. |

|---|---|

CAS No. |

258818-34-7 |

Molecular Formula |

C32H55N9O10 |

Molecular Weight |

725.8 g/mol |

IUPAC Name |

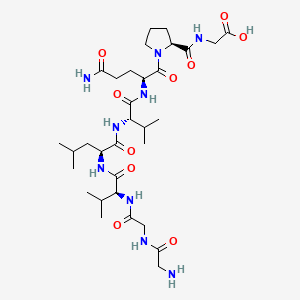

2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C32H55N9O10/c1-16(2)12-20(38-30(49)26(17(3)4)39-24(44)14-35-23(43)13-33)28(47)40-27(18(5)6)31(50)37-19(9-10-22(34)42)32(51)41-11-7-8-21(41)29(48)36-15-25(45)46/h16-21,26-27H,7-15,33H2,1-6H3,(H2,34,42)(H,35,43)(H,36,48)(H,37,50)(H,38,49)(H,39,44)(H,40,47)(H,45,46)/t19-,20-,21-,26-,27-/m0/s1 |

InChI Key |

ORFLZNAGUTZRLQ-ZMBVWFSWSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CN |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN |

Appearance |

Solid powder |

Other CAS No. |

258818-34-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

GGVLVQPG |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Larazotide; AT-2347; AT 2347; AT2347; |

Origin of Product |

United States |

Foundational & Exploratory

Larazotide Acetate's Mechanism of Action in Celiac Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larazotide acetate is a first-in-class, orally administered octapeptide currently under investigation as an adjunct therapy for celiac disease. Its primary mechanism of action centers on the regulation of intestinal epithelial tight junctions (TJs), preventing the paracellular translocation of gliadin peptides, the primary immunogenic trigger in celiac disease. This whitepaper provides a detailed examination of the molecular pathways influenced by larazotide acetate, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and presents visual representations of the core signaling cascades and experimental workflows.

Introduction: The "Leaky Gut" in Celiac Disease

Celiac disease is an autoimmune disorder characterized by an inflammatory response to dietary gluten in genetically susceptible individuals. A key event in its pathogenesis is the increased permeability of the intestinal barrier, often referred to as "leaky gut".[1] This allows gliadin, a component of gluten, to pass from the intestinal lumen into the lamina propria, where it triggers an immune cascade.[2][3] Zonulin, a human protein analogous to the Vibrio cholerae zonula occludens toxin, is the only known physiological modulator of intercellular tight junctions.[4][5] In celiac disease, gliadin induces the release of zonulin, which in turn leads to the disassembly of TJs.[6]

Larazotide acetate, a synthetic eight-amino-acid peptide (GGVLVQPG), was developed to counteract this process.[7] It acts as a tight junction regulator, preventing the opening of these paracellular pathways and thereby inhibiting the initial step in the inflammatory cascade.[8][9]

Core Mechanism of Action: Tight Junction Regulation

The primary therapeutic action of larazotide acetate is the preservation of intestinal barrier function through the regulation of tight junctions. This is achieved through a multi-faceted mechanism involving the antagonism of the zonulin pathway and the modulation of the cellular cytoskeletal architecture.

Antagonism of the Zonulin Pathway

Larazotide acetate is proposed to act as a zonulin antagonist.[10][11] In celiac disease, gliadin binds to the chemokine receptor CXCR3 on intestinal epithelial cells, leading to the release of zonulin.[7] Zonulin then binds to the epidermal growth factor receptor (EGFR) and protease-activated receptor 2 (PAR2) on the apical surface of enterocytes.[7][10] This binding initiates a signaling cascade that results in the disassembly of the TJ complex.[7] Larazotide acetate is thought to competitively inhibit the binding of zonulin to its receptors, thereby preventing the downstream signaling that leads to increased intestinal permeability.[10]

Modulation of the Actin Cytoskeleton and Myosin Light Chain Kinase

Beyond zonulin antagonism, larazotide acetate directly influences the cellular machinery that maintains TJ integrity. It has been shown to promote the rearrangement of the actin cytoskeleton, a critical component of the TJ complex.[12][13] Specifically, larazotide acetate prevents the redistribution of key TJ proteins like zonula occludens-1 (ZO-1), occludin, and claudins away from the cell junctions.[12][14]

More recently, a key mechanism identified is the inhibition of myosin light chain kinase (MLCK).[15][16] Phosphorylation of the myosin light chain (MLC) by MLCK leads to contraction of the perijunctional actomyosin ring, which puts tension on the TJs and causes them to open.[16] Larazotide acetate has been shown to attenuate the phosphorylation of MLC, thereby reducing this tension and facilitating the closure of TJs.[16][17]

Quantitative Data from Preclinical and Clinical Studies

The efficacy of larazotide acetate has been evaluated in numerous studies, with key quantitative findings summarized below.

Table 1: Preclinical (In Vitro) Data

| Parameter | Cell Line | Treatment | Result | Reference |

| Transepithelial Electrical Resistance (TEER) | Caco-2 | AT-1002 (ZOT-derived peptide) | Reduction in TEER | [14] |

| Caco-2 | AT-1002 + Larazotide Acetate | Inhibition of TEER reduction | [14] | |

| Caco-2BBe1 | Anoxia/Reoxygenation Injury | Decreased TEER | [17] | |

| Caco-2BBe1 | Anoxia/Reoxygenation + Larazotide Acetate | Significant increase in TEER | [17] | |

| Zonula Occludens-1 (ZO-1) Redistribution | IEC6 | Pepsin-trypsin digested gliadin (PTG) | 75% decrease in junctional fluorescence intensity | [18] |

| IEC6 | PTG + Larazotide Acetate | Maintained ZO-1 fluorescence at near control levels | [18] | |

| Gliadin Peptide Translocation | Caco-2 | Gliadin 13-mer peptide | Translocation across monolayer | [14] |

| Caco-2 | Gliadin 13-mer peptide + Larazotide Acetate | Inhibition of translocation | [14] |

Table 2: Clinical Trial Data

| Trial Phase | Number of Patients | Primary Endpoint | Key Finding | Reference |

| Phase IIb (Gluten Challenge) | 86 | Change in lactulose-to-mannitol (LAMA) ratio | No significant difference in LAMA ratios | [13] |

| Gastrointestinal Symptom Rating Scale (GSRS) | Significant improvement in symptoms | [19] | ||

| Phase IIb (GFD) | 340 | Celiac Disease Patient Reported Outcome (CeD PRO) | 0.5 mg dose met primary endpoint with fewer symptoms vs. placebo | [8] |

| Abdominal Pain Score | ≥50% reduction from baseline for ≥6 of 12 weeks (0.5 mg dose) | [8] | ||

| Meta-analysis (4 RCTs) | 626 | Change in total GSRS (Gluten Challenge) | Significant symptomatic improvement | [19] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the study of larazotide acetate.

Transepithelial Electrical Resistance (TEER) Assay

Objective: To measure the integrity of epithelial cell monolayers as an indicator of paracellular permeability.

Methodology:

-

Culture epithelial cells (e.g., Caco-2, C2BBe1) on permeable supports (e.g., Transwell® inserts) until a confluent monolayer is formed.

-

Measure the baseline TEER using an epithelial voltohmmeter.

-

Pre-treat the apical side of the monolayers with larazotide acetate or a vehicle control for a specified duration.

-

Introduce the permeability-inducing agent (e.g., gliadin fragments, AT-1002, or induce injury like anoxia/reoxygenation) to the apical side.

-

Measure TEER at various time points post-treatment.

-

Calculate the change in TEER relative to baseline and compare between treatment groups.

Immunofluorescence Staining for Tight Junction Proteins

Objective: To visualize the localization and distribution of TJ proteins (e.g., ZO-1, occludin) within the epithelial monolayer.

Methodology:

-

Culture epithelial cells on coverslips or in chamber slides.

-

Apply treatments as described in the TEER assay protocol.

-

Fix the cells with a suitable fixative (e.g., paraformaldehyde).

-

Permeabilize the cell membranes (e.g., with Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

-

Incubate with a primary antibody specific to the TJ protein of interest.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI, if desired.

-

Mount the coverslips and visualize using a fluorescence microscope.

-

Quantify junctional fluorescence intensity using image analysis software.

Calcium Switch Assay

Objective: To assess the effect of larazotide acetate on the de novo assembly of tight junctions.

Methodology:

-

Culture epithelial cells (e.g., MDCK) to confluence.

-

Deplete extracellular calcium by incubating the cells in a low-calcium medium. This disrupts cell-cell junctions.

-

Switch back to a normal calcium medium to initiate the synchronous reassembly of junctions.

-

Perform the calcium switch in the presence or absence of larazotide acetate.

-

Monitor the reassembly of TJs over time by measuring TEER and performing immunofluorescence for TJ proteins at various time points.

Conclusion

Larazotide acetate presents a targeted approach to the management of celiac disease by addressing a fundamental aspect of its pathophysiology: the loss of intestinal barrier integrity. Its mechanism of action, centered on the antagonism of the zonulin pathway and the stabilization of the actin cytoskeleton via inhibition of MLCK, prevents the paracellular passage of immunogenic gliadin peptides. Quantitative data from both in vitro and in vivo studies support its role in preserving and restoring tight junction function. The experimental protocols outlined provide a framework for further investigation into this and other tight junction-modulating therapies. As research progresses, larazotide acetate holds promise as a valuable adjunctive treatment for individuals with celiac disease who continue to experience symptoms despite adherence to a gluten-free diet.

References

- 1. Zonulin as a Biomarker for the Development of Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The potential utility of tight junction regulation in celiac disease: focus on larazotide acetate | Semantic Scholar [semanticscholar.org]

- 3. medrxiv.org [medrxiv.org]

- 4. eaglebio.com [eaglebio.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Larazotide - Wikipedia [en.wikipedia.org]

- 8. Larazotide Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Larazotide acetate promotes tight junction assembly in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. reddit.com [reddit.com]

- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 15. journals.physiology.org [journals.physiology.org]

- 16. journals.physiology.org [journals.physiology.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Larazotide acetate for treatment of celiac disease: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Larazotide as a Tight Junction Regulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larazotide acetate (formerly AT-1001) is a synthetic, single-chain octapeptide (Gly-Gly-Val-Leu-Val-Gln-Pro-Gly) that functions as a first-in-class tight junction regulator.[1][2][3] It was developed to counteract the effects of zonulin, a key protein involved in the reversible modulation of intestinal permeability.[4][5][6] Dysregulation of tight junctions, leading to increased intestinal permeability or "leaky gut," is implicated in the pathogenesis of various autoimmune and inflammatory conditions, most notably celiac disease.[7][8][9][10] Larazotide is designed to act locally in the gastrointestinal tract, restoring the barrier function of the intestinal epithelium by preventing the disassembly of tight junctions.[1][11]

Structurally, Larazotide is derived from the zonula occludens toxin (Zot), an enterotoxin produced by Vibrio cholerae.[1][12][13] The discovery that Zot could reversibly open tight junctions led to the identification of its human analogue, zonulin, providing a novel therapeutic target for conditions characterized by barrier dysfunction.[6][14]

Core Mechanism of Action: The Zonulin Pathway

The primary mechanism of Larazotide involves the antagonism of the zonulin signaling pathway, which is a critical regulator of paracellular permeability in the intestine.

1. The Zonulin Signaling Cascade: In genetically susceptible individuals, luminal triggers such as gliadin (a component of gluten) and certain bacteria can bind to the chemokine receptor CXCR3 on intestinal epithelial cells.[1][14] This interaction initiates a MyD88-dependent signaling cascade, leading to the release of zonulin into the intestinal lumen.[1][13]

Released zonulin then binds to specific receptors on the apical surface of intestinal epithelial cells, including Protease-Activated Receptor 2 (PAR2) and Epidermal Growth Factor Receptor (EGFR).[1][14][15] The binding to PAR2 leads to the transactivation of EGFR.[1][14] This receptor engagement triggers a downstream cascade involving protein kinase C (PKCα), which leads to the phosphorylation of tight junction proteins like zonula occludens-1 (ZO-1) and an increase in intracellular calcium.[1][9] This cascade culminates in the reorganization and contraction of the actin cytoskeleton, causing the physical displacement of tight junction proteins and opening the paracellular pathway.[1][9] This allows antigens like gliadin to pass from the lumen into the lamina propria, where they can trigger an inflammatory immune response.[1]

2. Larazotide as a Zonulin Antagonist: Larazotide acts as a competitive antagonist in this pathway.[1][16] By mimicking a region of zonulin, it is thought to block the binding of endogenous zonulin to its receptors (primarily PAR2) on the intestinal epithelial surface.[13][17] This preventative action inhibits the entire downstream signaling cascade. Consequently, Larazotide prevents the phosphorylation-dependent actin filament rearrangement, stabilizes the localization of key tight junction proteins like ZO-1 and occludin, and maintains the integrity of the epithelial barrier.[1][18][19]

Recent evidence also suggests a potential secondary mechanism involving the inhibition of myosin light chain kinase (MLCK).[1][16] MLCK activation leads to contraction of the perijunctional actin-myosin ring, which applies tension to tight junctions and increases permeability. By inhibiting MLCK, Larazotide may further reduce this tension, facilitating tight junction closure.[1][16]

References

- 1. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Larazotide Acetate Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com [site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com]

- 5. wisconsinfunctionalmed.com [wisconsinfunctionalmed.com]

- 6. journals.biologists.com [journals.biologists.com]

- 7. The potential utility of tight junction regulation in celiac disease: focus on larazotide acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Intestinal Permeability and its Regulation by Zonulin: Diagnostic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Larazotide acetate promotes tight junction assembly in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Larazotide — Recess Rx [recessrx.com]

- 12. researchgate.net [researchgate.net]

- 13. Larazotide - Wikipedia [en.wikipedia.org]

- 14. Zonulin, a regulator of epithelial and endothelial barrier functions, and its involvement in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Zonulin, regulation of tight junctions, and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. researchgate.net [researchgate.net]

- 18. Larazotide acetate regulates epithelial tight junctions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

Larazotide: A Technical Deep Dive into its Molecular Landscape and Functional Dynamics

For Immediate Release

This whitepaper provides a comprehensive technical overview of larazotide, a novel octapeptide currently under investigation for its therapeutic potential in celiac disease and other conditions characterized by increased intestinal permeability. This document is intended for researchers, scientists, and drug development professionals, offering a granular look at its molecular structure, mechanism of action, and the experimental evidence that underpins our current understanding.

Molecular Structure and Chemical Properties

Larazotide, also known as larazotide acetate (formerly AT-1001), is a synthetic octapeptide with the amino acid sequence Glycyl-Glycyl-L-Valyl-L-Leucyl-L-Valyl-L-Glutaminyl-L-Prolyl-Glycine (GGVLVQPG).[1][2] Its structure is derived from the zonula occludens toxin (Zot) produced by Vibrio cholerae.[1][3]

| Property | Value | Reference |

| Molecular Formula | C32H55N9O10 | [1][2] |

| Molar Mass | 725.845 g/mol | [1] |

| IUPAC Name | glycylglycyl-L-valyl-L-leucyl-L-valyl-L-glutaminyl-L-prolylglycine | [1] |

| CAS Number | 258818-34-7 | [1] |

Mechanism of Action: A Tight Junction Modulator

Larazotide functions as a tight junction regulator by acting as an antagonist to zonulin, a protein that modulates intestinal permeability.[4][5][6] In conditions like celiac disease, gluten exposure triggers the release of zonulin, which in turn leads to the disassembly of tight junctions, the protein complexes that seal the paracellular space between intestinal epithelial cells. This increased permeability allows gluten peptides and other luminal antigens to translocate into the lamina propria, initiating an inflammatory cascade.

Larazotide is thought to prevent the opening of these tight junctions, thereby restoring the intestinal barrier function.[6][7][8] Mechanistically, it has been shown to inhibit the redistribution and rearrangement of key tight junction and cytoskeletal proteins, including Zonula Occludens-1 (ZO-1) and actin.[2] Furthermore, evidence suggests that larazotide may inhibit myosin light chain kinase (MLCK), an enzyme responsible for phosphorylating the myosin light chain, a critical step in the contraction of the actin-myosin ring that leads to tight junction opening.[7]

Signaling Pathway of Larazotide's Action

The following diagram illustrates the proposed signaling pathway through which larazotide exerts its effects on intestinal epithelial tight junctions.

Quantitative Data from Preclinical and Clinical Studies

Preclinical Data

In vitro and in vivo preclinical studies have demonstrated the potential of larazotide to mitigate the effects of inflammatory triggers on intestinal permeability.

| Experimental Model | Key Finding | Quantitative Data | Reference |

| Caco-2 cell monolayers | Inhibition of cytokine-induced permeability | Larazotide (1 and 3 mM) inhibited the increase in Lucifer Yellow permeability caused by a mixture of TNF-α, IFN-γ, and IL-1β. | [9] |

| Caco-2 cell monolayers | Inhibition of gliadin peptide transport | Larazotide (100 μM) inhibited the translocation of a gliadin 13-mer peptide across the cell monolayer. | [9] |

| Gliadin-sensitized HLA-HCD4/DQ8 double transgenic mice | Inhibition of gliadin-induced inflammation | Larazotide inhibited gliadin-induced macrophage accumulation in the intestine. | [2] |

Clinical Data

Multiple clinical trials have evaluated the efficacy and safety of larazotide acetate in patients with celiac disease.

Table 1: Efficacy of Larazotide Acetate in a Phase 2b Trial (NCT01396213) [4][10]

| Endpoint | Larazotide Acetate 0.5 mg | Placebo | p-value |

| Change in average on-treatment Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) score | Significant improvement | - | 0.022 (ANCOVA) |

| Decrease in symptomatic days (CeD PRO) | 26% | - | 0.017 |

| Increase in improved symptom days | 31% | - | 0.034 |

| ≥50% reduction in weekly average abdominal pain score for ≥6 of 12 weeks | Achieved | - | 0.022 |

| Decrease in non-gastrointestinal symptoms (headache and tiredness) | Significant improvement | - | 0.010 |

Table 2: Effect of Larazotide Acetate on Intestinal Permeability (Lactulose/Mannitol Ratio) [1][8]

| Study Population | Intervention | Change in LAMA Ratio | Outcome |

| Celiac disease patients on a gluten-free diet with gluten challenge | Larazotide Acetate (0.25, 1, 4, or 8 mg) | Not statistically significant | High variability in outpatient LAMA measurements precluded accurate assessment. |

| Celiac disease patients on a gluten-free diet with gluten challenge | Placebo | Worsening of gastrointestinal symptoms | - |

It is important to note that a Phase 3 clinical trial (CedLara) was discontinued after an interim analysis indicated that the trial was unlikely to meet its primary endpoint.[5]

Experimental Protocols

Transepithelial Electrical Resistance (TEER) Assay

This assay is a non-invasive method to measure the integrity of tight junctions in cell culture models.

Detailed Methodology:

-

Cell Culture: Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell® inserts) and cultured until a confluent monolayer is formed, which typically takes 21 days.

-

TEER Measurement: An epithelial volt-ohmmeter is used to measure the electrical resistance across the cell monolayer. The reading is normalized to the surface area of the filter and expressed as Ω·cm².

-

Treatment: The cell monolayers are treated with the experimental compounds (e.g., gliadin peptides, cytokines) in the presence or absence of larazotide.

-

Data Analysis: Changes in TEER over time are recorded and compared between different treatment groups to assess the effect of larazotide on barrier function. A decrease in TEER indicates increased paracellular permeability.[2]

Intestinal Permeability (Lactulose/Mannitol) Assay

This in vivo assay assesses intestinal permeability in human subjects.

Detailed Methodology:

-

Baseline Measurement: Subjects ingest a solution containing two non-metabolizable sugars, lactulose and mannitol.

-

Urine Collection: Urine is collected over a specified period (e.g., 6 hours).

-

Sugar Analysis: The concentrations of lactulose and mannitol in the urine are quantified.

-

Ratio Calculation: The ratio of lactulose to mannitol (LAMA ratio) is calculated. Mannitol, a smaller molecule, is readily absorbed, while the larger lactulose is only absorbed when intestinal permeability is increased. An elevated LAMA ratio is indicative of increased intestinal permeability.[1]

Myosin Light Chain Kinase (MLCK) Activity Assay

This in vitro assay measures the enzymatic activity of MLCK.

Detailed Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing purified MLCK, its substrate (myosin light chain), ATP, and calmodulin in a suitable buffer.

-

Initiation: The reaction is initiated by the addition of Ca²⁺.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.

-

Detection of Phosphorylation: The phosphorylation of the myosin light chain can be detected using various methods, such as:

-

Radiolabeling: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the myosin light chain.

-

Antibody-based detection: Using a phospho-specific antibody that recognizes the phosphorylated form of the myosin light chain.

-

ADP-Glo™ Kinase Assay: A luminescent assay that measures the amount of ADP produced during the kinase reaction.[11]

-

-

Inhibition Studies: To assess the inhibitory effect of larazotide, the assay is performed with varying concentrations of the peptide, and the IC₅₀ value is determined.

Conclusion

Larazotide is a promising therapeutic candidate that targets a key mechanism in the pathogenesis of celiac disease and other inflammatory conditions: the regulation of intestinal tight junctions. Its well-defined molecular structure and targeted mechanism of action, supported by a growing body of preclinical and clinical data, make it a subject of significant interest in the field of drug development. Further research is warranted to fully elucidate its therapeutic potential and to identify the patient populations most likely to benefit from this novel treatment modality.

References

- 1. researchgate.net [researchgate.net]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. medrxiv.org [medrxiv.org]

- 4. Larazotide Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beyondceliac.org [beyondceliac.org]

- 6. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. A randomized, double-blind study of larazotide acetate to prevent the activation of celiac disease during gluten challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intestinal Permeability and its Regulation by Zonulin: Diagnostic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Larazotide acetate for persistent symptoms of celiac disease despite a gluten-free diet: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

A Deep Dive into the Preclinical Evaluation of Larazotide Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larazotide acetate, an octapeptide tight junction regulator, has emerged as a promising therapeutic candidate for celiac disease and other conditions characterized by increased intestinal permeability.[1][2][3] This technical guide provides an in-depth overview of the preclinical studies that have elucidated its mechanism of action and demonstrated its efficacy in various experimental models. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the study of intestinal barrier function and related therapeutic interventions.

Mechanism of Action: Restoring Intestinal Barrier Integrity

Larazotide acetate is a synthetic peptide that functions as a zonulin antagonist.[1][2] Zonulin, a protein that modulates intestinal permeability, is upregulated in conditions like celiac disease, leading to the disassembly of tight junctions and increased paracellular transport of luminal antigens such as gliadin.[4][5] Larazotide acetate competitively blocks zonulin from binding to its receptor on intestinal epithelial cells, thereby preventing the downstream signaling cascade that leads to tight junction disruption.[4][5]

The primary mechanism of Larazotide acetate involves the preservation and restoration of tight junction integrity.[6][7] Preclinical studies have demonstrated its ability to prevent the redistribution and rearrangement of key tight junction proteins, including Zonula Occludens-1 (ZO-1) and occludin, at the cellular junctions.[6][8] Furthermore, Larazotide acetate has been shown to stabilize the perijunctional actin cytoskeleton, a critical component in maintaining the structural and functional integrity of the intestinal barrier.[6][7] More recently, it has been suggested that Larazotide acetate may also exert its effects through the inhibition of myosin light chain kinase (MLCK), which would reduce tension on the actin filaments and facilitate the closure of tight junctions.[1][3]

Preclinical Efficacy: In Vitro and In Vivo Evidence

The therapeutic potential of Larazotide acetate has been extensively evaluated in a range of preclinical models, from intestinal epithelial cell lines to animal models of intestinal injury. These studies have consistently demonstrated its ability to counteract the effects of inflammatory stimuli and restore barrier function.

In Vitro Studies

In vitro models using intestinal epithelial cell lines, such as Caco-2 and IEC6 cells, have been instrumental in dissecting the cellular and molecular mechanisms of Larazotide acetate.[2][8] A key functional assay used in these studies is the measurement of Transepithelial Electrical Resistance (TEER), which provides a quantitative measure of intestinal barrier integrity.[8]

Key Findings from In Vitro Studies:

| Cell Line | Inducing Agent | Larazotide Acetate Effect | Endpoint Measured | Reference |

| Caco-2 | AT-1002 (Zonula Occludens Toxin fragment) | Inhibited TEER reduction | Transepithelial Electrical Resistance (TEER) | [8] |

| Caco-2 | AT-1002 | Inhibited redistribution of ZO-1 and actin | Immunofluorescence Microscopy | [8] |

| Caco-2 | Gliadin-derived peptides | Inhibited translocation of a 13-mer gliadin peptide | Peptide Translocation Assay | [8] |

| Caco-2 | Inflammatory Cytokines | Inhibited increase in tight junction permeability | Permeability Assays | [8] |

| IEC6 | Gliadin fragments | Inhibited redistribution of ZO-1 and actin | Immunofluorescence Microscopy | [8] |

| MDCK | Calcium Switch Assay | Promoted tight junction assembly | Immunofluorescence for ZO-1, occludin, claudins, E-cadherin | [4] |

In Vivo Studies

Animal models have provided crucial in vivo evidence for the efficacy of Larazotide acetate in relevant disease contexts. These studies have utilized transgenic mouse models of celiac disease and large animal models of intestinal injury.

Key Findings from In Vivo Studies:

| Animal Model | Disease/Injury Model | Larazotide Acetate Administration | Key Findings | Reference |

| HLA-HCD4/DQ8 Transgenic Mice | Gliadin Sensitization and Challenge | Oral | Inhibited gliadin-induced macrophage accumulation in the intestine; Preserved normal tight junction structure. | [8] |

| Porcine Model | Intestinal Ischemia-Reperfusion Injury | Luminal | Hastened recovery of intestinal barrier function. | [1] |

| Porcine Model | Delayed-release formulation study | Oral | Peak concentrations in the duodenum and proximal jejunum 1 hour after dosing. | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of Larazotide acetate.

In Vitro Permeability Assay in Caco-2 Cells

Objective: To assess the effect of Larazotide acetate on intestinal epithelial barrier function in vitro.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Transwell permeable supports (e.g., 0.4 µm pore size)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

-

Transepithelial Electrical Resistance (TEER) measurement system (e.g., Millicell ERS-2 Voltohmmeter)

-

Inducing agent (e.g., AT-1002, gliadin peptides, or a cytokine cocktail)

-

Larazotide acetate

-

Lucifer Yellow (LY) or FITC-dextran for paracellular flux measurements

-

Plate reader for fluorescence detection

Procedure:

-

Cell Culture: Caco-2 cells are seeded onto the apical side of Transwell permeable supports and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with well-established tight junctions.[10]

-

Barrier Integrity Assessment: Prior to the experiment, the integrity of the Caco-2 cell monolayer is confirmed by measuring TEER. Only monolayers with high TEER values (typically >250 Ω·cm²) are used.[11]

-

Treatment: The cell monolayers are pre-incubated with Larazotide acetate at various concentrations applied to the apical compartment for a specified period.

-

Induction of Permeability: The inducing agent (e.g., AT-1002 or gliadin) is added to the apical compartment in the presence or absence of Larazotide acetate.

-

TEER Measurement: TEER is measured at various time points after the addition of the inducing agent to monitor changes in barrier function.

-

Paracellular Flux Assay: To further quantify permeability, a fluorescent marker with a low molecular weight that does not cross the cell membrane (e.g., Lucifer Yellow) is added to the apical chamber.[2] After a defined incubation period, samples are taken from the basolateral chamber, and the amount of transported marker is quantified using a fluorescence plate reader.[2]

-

Data Analysis: Changes in TEER and the flux of the fluorescent marker are calculated and compared between control, inducing agent-treated, and Larazotide acetate-treated groups.

In Vivo Gliadin Challenge in HLA-HCD4/DQ8 Transgenic Mice

Objective: To evaluate the efficacy of Larazotide acetate in a mouse model of gluten sensitivity.

Materials:

-

HLA-HCD4/DQ8 double transgenic mice[8]

-

Gliadin (pepsin-trypsin digested)

-

Larazotide acetate

-

Gavage needles

-

Materials for tissue collection and processing (e.g., formalin, OCT embedding medium)

-

Antibodies for immunohistochemistry (e.g., anti-F4/80 for macrophages)

-

Microscope for histological analysis

Procedure:

-

Animal Model: HLA-HCD4/DQ8 transgenic mice, which express human genes rendering them susceptible to gliadin-induced immune responses, are used.[8][12]

-

Sensitization and Challenge: Mice are sensitized to gliadin, for example, through intranasal administration.[12] Subsequently, they are challenged with oral gavage of gliadin to induce intestinal inflammation and increased permeability.[8]

-

Larazotide Acetate Treatment: A cohort of mice receives oral administration of Larazotide acetate prior to the gliadin challenge.[8]

-

Endpoint Analysis:

-

Histology: At the end of the study, mice are euthanized, and sections of the small intestine are collected. Tissues are fixed in formalin, embedded in paraffin, and stained with hematoxylin and eosin (H&E) to assess morphological changes such as villous atrophy and crypt hyperplasia.

-

Immunohistochemistry: Intestinal sections are stained with antibodies against specific cell markers, such as F4/80 to quantify macrophage infiltration into the lamina propria.[8]

-

Intestinal Permeability: In some studies, intestinal permeability can be assessed in vivo by oral gavage of a fluorescent marker (e.g., FITC-dextran) and subsequent measurement of its concentration in the serum.

-

-

Data Analysis: Histological scores, macrophage counts, and permeability measurements are compared between the different treatment groups.

Porcine Model of Intestinal Ischemia-Reperfusion Injury

Objective: To assess the protective effects of Larazotide acetate in a large animal model of intestinal injury.

Materials:

-

6-8 week old pigs[1]

-

Anesthetic agents (e.g., xylazine, ketamine, isoflurane)[1]

-

Surgical instruments

-

Ussing chambers

-

Ringer's solution

-

Larazotide acetate

-

Equipment for histological and molecular analysis

Procedure:

-

Animal Preparation and Anesthesia: Pigs are fasted overnight and anesthetized.[1] General anesthesia is induced and maintained throughout the surgical procedure.[1]

-

Surgical Procedure: A midline laparotomy is performed to expose the jejunum.[1] Segments of the jejunum are isolated, and the local mesenteric blood supply is ligated to induce ischemia for a defined period (e.g., 45 minutes).[1]

-

Tissue Collection and Ussing Chamber Mounting: Following the ischemic period, the pigs are euthanized, and the ischemic and non-ischemic (control) intestinal segments are collected.[1] The mucosal layer is stripped and mounted in Ussing chambers.[1]

-

Larazotide Acetate Treatment and Reperfusion: The mounted tissues are bathed in oxygenated Ringer's solution. Larazotide acetate is added to the luminal side of the Ussing chambers at various concentrations. The recovery of barrier function is monitored over time.[1]

-

Endpoint Analysis:

-

Transepithelial Electrical Resistance (TEER): TEER is measured periodically to assess the recovery of barrier integrity.

-

Histology and Electron Microscopy: Tissue samples are collected for histological evaluation of mucosal injury and for transmission electron microscopy to examine the ultrastructure of tight junctions.[13]

-

Protein Analysis: Western blotting or immunofluorescence can be performed to assess the expression and localization of tight junction proteins.

-

-

Data Analysis: The rate and extent of TEER recovery, histological scores, and changes in tight junction protein expression are compared between Larazotide acetate-treated and control tissues.

Signaling Pathways and Visualizations

The mechanism of action of Larazotide acetate can be visualized through signaling pathway diagrams. The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular events.

Caption: Larazotide acetate blocks the zonulin-mediated signaling pathway.

Caption: Workflow for in vitro permeability assessment of Larazotide acetate.

Conclusion

The preclinical data for Larazotide acetate provide a strong foundation for its clinical development. The well-characterized mechanism of action, centered on the inhibition of the zonulin pathway and the restoration of tight junction integrity, is supported by a robust body of in vitro and in vivo evidence. The detailed experimental protocols outlined in this guide offer a framework for further research into the therapeutic potential of Larazotide acetate and other tight junction modulators. As our understanding of the critical role of intestinal barrier function in health and disease continues to grow, targeted therapies like Larazotide acetate hold significant promise for a range of gastrointestinal and systemic disorders.

References

- 1. Larazotide acetate induces recovery of ischemia-injured porcine jejunum via repair of tight junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Larazotide acetate promotes tight junction assembly in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pig as a preclinical model for intestinal ischemia-reperfusion and transplantation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The potential utility of tight junction regulation in celiac disease: focus on larazotide acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. journals.plos.org [journals.plos.org]

- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. enamine.net [enamine.net]

- 12. researchgate.net [researchgate.net]

- 13. Ischemia/reperfusion injury in porcine intestine - Viability assessment - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Larazotide (AT-1001): A Technical Guide

An In-depth Examination of a First-in-Class Zonulin Antagonist for Celiac Disease

Abstract

Larazotide acetate (AT-1001) is an octapeptide developed as a first-in-class tight junction regulator for the adjunctive treatment of celiac disease. Its discovery stemmed from the identification of zonulin, a human protein analogous to the Vibrio cholerae zonula occludens toxin, which reversibly modulates intestinal permeability. Larazotide acts as a zonulin antagonist, preventing the disruption of tight junctions between intestinal epithelial cells. This action is believed to mitigate the inflammatory cascade triggered by gluten exposure in genetically susceptible individuals. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of Larazotide, presenting key preclinical and clinical data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Introduction: The Role of Intestinal Permeability in Celiac Disease

Celiac disease is an autoimmune disorder triggered by the ingestion of gluten in genetically predisposed individuals. The pathogenesis involves an inappropriate immune response to gluten peptides, leading to inflammation and damage to the small intestine. A key factor in this process is increased intestinal permeability, often referred to as "leaky gut".[1] The tight junctions between intestinal epithelial cells form a critical barrier that regulates the passage of molecules from the gut lumen into the bloodstream.[2] In celiac disease, this barrier is compromised, allowing gluten fragments to cross the epithelial lining and trigger an immune response.[3]

The discovery of zonulin, a protein that reversibly regulates tight junctions, provided a novel therapeutic target.[2][4] Zonulin levels are elevated in individuals with celiac disease, leading to the disassembly of tight junction proteins and increased intestinal permeability.[5]

The Discovery of Larazotide (AT-1001)

Larazotide acetate was developed as a synthetic peptide antagonist of zonulin.[3] It is an eight-amino-acid peptide designed to mimic a region of zonulin that interacts with its receptor, thereby competitively inhibiting its action.[6] By blocking zonulin, Larazotide aims to prevent the opening of tight junctions, reduce intestinal permeability, and consequently block the entry of gluten peptides that initiate the inflammatory cascade in celiac disease.[3][7]

Mechanism of Action

Larazotide's mechanism of action is centered on the regulation of intestinal tight junctions.[8] The proposed signaling pathway is as follows:

-

Gluten triggers Zonulin release: In individuals with celiac disease, gluten peptides bind to the chemokine receptor CXCR3 on intestinal epithelial cells. This interaction stimulates a MyD88-dependent signaling pathway, leading to the release of zonulin into the intestinal lumen.[8]

-

Zonulin binds to its receptors: Zonulin then binds to protease-activated receptor 2 (PAR2) and epidermal growth factor receptor (EGFR) on the apical surface of intestinal epithelial cells.[8]

-

Tight junction disassembly: The binding of zonulin to its receptors initiates a signaling cascade that results in the phosphorylation of tight junction proteins, including zonula occludens-1 (ZO-1), and the reorganization of the actin cytoskeleton.[9] This leads to the disassembly of the tight junction complex and an increase in paracellular permeability.[8]

-

Larazotide's inhibitory action: Larazotide acts as a competitive antagonist, preventing zonulin from binding to its receptors.[3][8] This inhibition is thought to prevent the downstream signaling events that lead to tight junction disassembly, thereby maintaining the integrity of the intestinal barrier.[8]

Signaling Pathway of Zonulin-Mediated Tight Junction Regulation and Larazotide Inhibition

Caption: Zonulin signaling pathway and the inhibitory action of Larazotide.

Preclinical and Clinical Development

Larazotide has undergone extensive preclinical and clinical evaluation to assess its safety and efficacy in celiac disease.

Preclinical Studies

In vitro studies using Caco-2 cell monolayers, a model of the intestinal epithelium, demonstrated that Larazotide could prevent the increase in permeability induced by gliadin, the primary immunogenic component of gluten.[10] Animal studies further supported these findings, showing that Larazotide could reduce intestinal permeability and markers of inflammation in models of celiac disease.[10]

Clinical Trials

Larazotide has been evaluated in several clinical trials in adult patients with celiac disease.

This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of Larazotide in 342 adults with celiac disease who had persistent symptoms despite being on a gluten-free diet for at least 12 months.[11][12] Patients were randomized to receive Larazotide at doses of 0.5 mg, 1 mg, or 2 mg, or a placebo, three times daily for 12 weeks.[11]

Table 1: Key Efficacy Endpoints from the Phase IIb Clinical Trial (NCT01396213)

| Endpoint | Larazotide 0.5 mg | Placebo | p-value |

| Change in Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) Score | Met primary endpoint | - | 0.022 |

| Reduction in CeD PRO Symptomatic Days | 26% decrease | - | 0.017 |

| Increase in CeD PRO Improved Symptom Days | 31% increase | - | 0.034 |

| Reduction in Non-GI Symptoms (Headache and Tiredness) | Significant reduction | No significant change | 0.010 |

Data sourced from Leffler et al., 2015.[11][12]

The 0.5 mg dose of Larazotide met the primary endpoint, showing a statistically significant improvement in gastrointestinal symptoms compared to placebo.[11][12] Higher doses of 1 mg and 2 mg did not show a statistically significant difference from placebo.[11]

A Phase III trial was initiated to further evaluate the efficacy and safety of Larazotide in patients with celiac disease who had persistent symptoms despite a gluten-free diet.[13][14] However, in June 2022, the trial was discontinued.[13][15] An interim analysis concluded that a substantially larger number of patients would be needed to demonstrate a statistically significant benefit, making the continuation of the trial unfeasible.[16] While the trial was halted, the company stated its intention to analyze the existing data to identify any potential benefits in specific subgroups or for particular symptoms.[16]

Table 2: Overview of Larazotide Clinical Trials

| Trial Identifier | Phase | Number of Participants | Doses Studied | Key Findings | Status |

| NCT00889473 | IIb | - | - | Dose-ranging study during a gluten challenge. | Completed |

| NCT01396213 | IIb | 342 | 0.5 mg, 1 mg, 2 mg TID | 0.5 mg dose met the primary endpoint for symptom improvement.[11] | Completed |

| NCT03569007 (CedLara) | III | 525 (planned) | 0.25 mg, 0.5 mg | Discontinued due to futility based on an interim analysis.[13][16] | Terminated |

Experimental Protocols

This section details the methodologies for key experiments used in the evaluation of Larazotide.

Ussing Chamber for Intestinal Permeability

The Ussing chamber is an ex vivo technique used to measure the transport of ions and molecules across an epithelial tissue, providing a direct assessment of intestinal permeability.[7][17][18]

Caption: Workflow for assessing intestinal permeability using an Ussing chamber.

-

Tissue Preparation: Freshly excised intestinal tissue (e.g., from a mouse model or a human biopsy) is carefully prepared. The muscle layers may be stripped away to isolate the mucosal layer.[17]

-

Mounting: The tissue is mounted between the two halves of the Ussing chamber, separating the mucosal and serosal sides.[6]

-

Equilibration: Both chambers are filled with an appropriate physiological buffer (e.g., Krebs buffer) and maintained at 37°C with continuous oxygenation (95% O2, 5% CO2).[7]

-

Electrophysiological Measurements: Transepithelial electrical resistance (TER) and potential difference (PD) are measured using electrodes to assess tissue viability and baseline barrier function.[7]

-

Treatment: Larazotide, gliadin peptides, or a control vehicle is added to the mucosal (luminal) side of the chamber.

-

Permeability Measurement: A fluorescent marker of a specific molecular size (e.g., FITC-dextran) is added to the mucosal chamber. Samples are taken from the serosal chamber at regular intervals to measure the amount of marker that has crossed the epithelial barrier.[17]

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of paracellular flux. Changes in TER are also analyzed to assess the integrity of the tight junctions.[6]

Lactulose/Mannitol (L/M) Ratio Assay for Intestinal Permeability

The L/M ratio assay is a non-invasive in vivo method to assess small intestinal permeability.[3] Lactulose is a large sugar molecule that can only cross the intestinal barrier through the paracellular pathway (i.e., through the tight junctions), while mannitol is a smaller sugar that is readily absorbed through the transcellular pathway.[3]

Caption: Workflow for the Lactulose/Mannitol ratio assay.

-

Patient Preparation: Patients fast overnight.[3]

-

Ingestion of Sugar Probes: The patient ingests a solution containing a known amount of lactulose (e.g., 5 grams) and mannitol (e.g., 2 grams).[3]

-

Urine Collection: All urine is collected over a specified period, typically 6 hours.

-

Sample Analysis: The concentrations of lactulose and mannitol in the collected urine are measured using methods such as high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA).[3][4]

-

Ratio Calculation: The ratio of the percentage of ingested lactulose to the percentage of ingested mannitol excreted in the urine is calculated. An elevated L/M ratio indicates increased intestinal permeability.[3]

Zonulin ELISA

An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of zonulin in biological samples such as serum or stool.[2][8]

-

Plate Coating: Microtiter plate wells are coated with a capture antibody specific for zonulin.[10]

-

Sample Incubation: The patient's serum or a diluted stool sample is added to the wells. If zonulin is present, it will bind to the capture antibody.[8]

-

Detection Antibody: A biotinylated detection antibody that also binds to zonulin is added, forming a "sandwich" with the zonulin molecule between the capture and detection antibodies.[10]

-

Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin on the detection antibody.[2]

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product.[2]

-

Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is proportional to the concentration of zonulin in the sample.[10]

Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS)

The CeD-GSRS is a patient-reported outcome (PRO) measure used to assess the severity of gastrointestinal symptoms in celiac disease.[19][20] It is a modified version of the Gastrointestinal Symptom Rating Scale (GSRS), focusing on the symptoms most relevant to celiac disease.[19]

-

Questionnaire: Patients complete a questionnaire rating the severity of various gastrointestinal symptoms (e.g., abdominal pain, bloating, diarrhea) over a specific period, typically the past week.[21]

-

Rating Scale: Symptoms are rated on a Likert scale, for example, from 1 (no discomfort) to 7 (very severe discomfort).[21]

-

Scoring: The scores for individual symptoms are summed to generate a total CeD-GSRS score, with higher scores indicating more severe symptoms.[19]

Conclusion and Future Directions

The discovery and development of Larazotide represent a significant advancement in the understanding of celiac disease pathogenesis and the potential for non-dietary therapies. By targeting the zonulin pathway and its role in regulating intestinal permeability, Larazotide offered a novel approach to managing this autoimmune disorder.

While the Phase III clinical trial for Larazotide in celiac disease was discontinued, the research has provided invaluable insights into the complexities of tight junction regulation and its role in inflammatory conditions.[13][16] The development of Larazotide has also spurred further investigation into other potential applications for zonulin antagonists in a variety of autoimmune and inflammatory diseases where intestinal barrier dysfunction is implicated.[11] Future research may focus on identifying patient populations who may still benefit from Larazotide, exploring alternative dosing regimens, or developing next-generation tight junction modulators. The journey of Larazotide underscores the challenges of drug development for complex autoimmune diseases and highlights the importance of continued research into the intricate mechanisms of intestinal barrier function.

References

- 1. Larazotide eased symptoms in phase II celiac trial | MDedge [mdedge.com]

- 2. alpco.com [alpco.com]

- 3. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioassaysys.com [bioassaysys.com]

- 5. Ussing Chamber Technique to Measure Intestinal Epithelial Permeability | Springer Nature Experiments [experiments.springernature.com]

- 6. Measurement of intestinal permeability in an Ussing chamber [bio-protocol.org]

- 7. The Ussing chamber system for measuring intestinal permeability in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eaglebio.com [eaglebio.com]

- 9. gdx.net [gdx.net]

- 10. unibiotech.in [unibiotech.in]

- 11. Larazotide acetate for persistent symptoms of celiac disease despite a gluten-free diet: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]

- 13. Disappointing Results End 9 Meters' Phase III Trial for Celiac Treatment - BioSpace [biospace.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. beyondceliac.org [beyondceliac.org]

- 16. celiac.org [celiac.org]

- 17. researchgate.net [researchgate.net]

- 18. The Ussing chamber system for measuring intestinal permeability in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Disease activity indices in coeliac disease: systematic review and recommendations for clinical trials | Gut [gut.bmj.com]

- 20. Gastrointestinal symptoms rating scale in coeliac disease patients on wheat starch-based gluten-free diets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. rtihs.org [rtihs.org]

Larazotide Acetate in Autoimmune Disease Models: A Technical Whitepaper

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Autoimmune diseases are frequently associated with a loss of intestinal barrier integrity, a condition often termed "leaky gut."[1] This increased permeability allows for the translocation of antigens from the gut lumen into the systemic circulation, potentially triggering or exacerbating autoimmune responses in genetically susceptible individuals.[2][3] A key physiological modulator of intestinal tight junctions (TJs) is zonulin, a protein that reversibly opens these paracellular pathways.[4][5] Elevated zonulin levels have been linked to several autoimmune disorders, including celiac disease, type 1 diabetes, and rheumatoid arthritis.[4][6]

Larazotide acetate (LA) is a synthetic eight-amino-acid peptide designed to act as a zonulin antagonist and tight junction regulator.[6][7] By competitively inhibiting zonulin, larazotide prevents the disassembly of TJ protein complexes, thereby restoring intestinal barrier function.[1][6] This whitepaper provides an in-depth technical overview of larazotide's mechanism of action and summarizes the key findings from its application in various preclinical autoimmune disease models.

Mechanism of Action: The Zonulin Pathway and Larazotide's Intervention

The zonulin signaling pathway is a critical regulator of paracellular permeability in the intestine. The process is initiated by triggers such as gliadin (in celiac disease) or bacteria, which induce the release of zonulin from intestinal epithelial cells.[8]

Signaling Cascade:

-

Zonulin Release: Released zonulin binds to receptors on the apical surface of intestinal enterocytes, including Protease-Activated Receptor 2 (PAR2) and Epidermal Growth Factor Receptor (EGFR).[2][8]

-

Downstream Activation: This binding event transactivates EGFR, initiating a cascade that involves Protein Kinase C (PKCα) activation.[2]

-

Cytoskeletal Rearrangement: Activated PKCα catalyzes the phosphorylation of target proteins, leading to the polymerization and contraction of the perijunctional actomyosin ring.[2][6]

-

TJ Disassembly: This cytoskeletal rearrangement exerts mechanical force on TJ complexes, causing the displacement of key structural proteins like Zonula Occludens-1 (ZO-1), occludin, and various claudins from the cell junction.[6][9][10]

-

Increased Permeability: The result is a transient opening of the paracellular pathway, increasing intestinal permeability and allowing luminal antigens to cross the epithelial barrier and interact with the submucosal immune system.[8]

Larazotide acetate acts as a competitive antagonist, blocking zonulin from binding to its receptor and thereby inhibiting the entire downstream signaling cascade.[6][7] This preserves the integrity of the tight junctions, reduces intestinal permeability, and prevents the subsequent antigen trafficking and immune activation.[6][11]

Preclinical Evidence in Autoimmune Disease Models

Larazotide acetate has been evaluated in several preclinical models of autoimmune and inflammatory diseases, demonstrating its potential to mitigate disease by restoring intestinal barrier function.

Rheumatoid Arthritis (RA)

The link between intestinal permeability and RA is supported by findings that barrier dysfunction precedes the onset of arthritis.[6]

-

Key Model: Collagen-Induced Arthritis (CIA) in mice, a widely used model that mimics the inflammatory polyarthritis of human RA.[12][13]

| Parameter | Control (CIA) | Larazotide-Treated (CIA) | Outcome | Reference |

| Arthritis Development | Standard Progression | Reduced by nearly 50% | Disease Attenuation | [12] |

| Intestinal Permeability | Increased | Prevented increase | Barrier Preservation | [6][12] |

| TJ mRNA Expression (Occludin, ZO-1) | Reduced | Increased | Upregulation of TJ components | [6] |

Experimental Protocol: Collagen-Induced Arthritis (CIA) Model

-

Animals: DBA/1J mice are typically used due to their susceptibility to CIA.

-

Disease Induction: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection is administered 21 days later.

-

Larazotide Administration: In a prophylactic setting, larazotide acetate is administered orally (e.g., via gavage) daily, starting before the expected onset of clinical symptoms (e.g., between days 17 and 27 post-immunization).[12]

-

Outcome Assessment:

-

Clinical Scoring: Arthritis severity is monitored by visually scoring paw swelling and inflammation.

-

Intestinal Permeability Assay: Mice are orally gavaged with 4 kDa fluorescein isothiocyanate (FITC)-dextran. Serum fluorescence is measured 4 hours later to quantify macromolecular translocation.[12]

-

Gene Expression: At the end of the study, intestinal tissue is harvested to quantify mRNA levels of tight junction proteins (e.g., ZO-1, occludin) via qRT-PCR.[6]

-

Histology: Joint tissues are examined for inflammation, pannus formation, and bone erosion.

-

Celiac Disease

Celiac disease is the primary indication for which larazotide was developed. The disease is driven by an immune response to dietary gluten, which also acts as a trigger for zonulin release and increased intestinal permeability.[10][14]

-

Key Model: Gliadin-sensitized HLA-HCD4/DQ8 double transgenic mice, which express human MHC class II genes associated with celiac disease susceptibility.[11]

| Parameter | Control (Gliadin-Challenged) | Larazotide-Treated (Gliadin-Challenged) | Outcome | Reference |

| Intestinal Macrophage Accumulation | Increased | Inhibited | Reduced Inflammation | [11] |

| Tight Junction Structure | Disrupted | Preserved | Barrier Integrity | [11] |

| Gliadin Peptide Translocation (in vitro) | Increased | Inhibited | Reduced Antigen Trafficking | [11] |

Experimental Protocol: Gliadin-Sensitized Transgenic Mouse Model

-

Animals: HLA-HCD4/DQ8 double transgenic mice.

-

Sensitization and Challenge: Mice are sensitized to gliadin. Following sensitization, they are challenged with oral gliadin to induce an inflammatory response.

-

Larazotide Administration: Larazotide acetate is administered orally prior to the gliadin challenge.[11]

-

Outcome Assessment:

-

Immunohistochemistry: Intestinal tissue sections are stained to quantify the infiltration of immune cells, such as macrophages (e.g., F4/80+ cells).[11]

-

Electron Microscopy: Intestinal tissue is examined to assess the ultrastructure of tight junctions between enterocytes.[11]

-

In Vitro Permeability: Caco-2 cell monolayers are used to measure the translocation of specific gliadin peptides in the presence or absence of larazotide.[11]

-

Type 1 Diabetes (T1D)

Elevated zonulin levels and increased intestinal permeability have been observed to precede the onset of T1D in both animal models and humans, suggesting a role for barrier dysfunction in its pathogenesis.[4]

-

Key Models: The BioBreeding Diabetes-Prone (BB-DP) rat and the Non-Obese Diabetic (NOD) mouse are spontaneous models of autoimmune diabetes.[4][15] Chemically-induced models, such as those using streptozotocin (STZ), are also common for studying beta-cell destruction.[16][17]

While direct, extensive studies of larazotide in T1D animal models are less reported in the literature compared to celiac disease or RA, the strong mechanistic link with the zonulin pathway suggests its potential therapeutic relevance.[4]

Proposed Experimental Protocol: NOD Mouse Model

-

Animals: Female Non-Obese Diabetic (NOD/ShiLtJ) mice, which spontaneously develop autoimmune insulitis and diabetes.

-

Larazotide Administration: Prophylactic oral administration of larazotide acetate would begin at a young age (e.g., 4-5 weeks) before significant immune infiltration into the pancreas occurs.

-

Outcome Assessment:

-

Diabetes Incidence: Mice are monitored weekly for glycosuria and blood glucose levels. Diabetes onset is confirmed by sustained hyperglycemia.

-

Histology: Pancreatic tissue is collected at various time points to score the degree of immune cell infiltration (insulitis).

-

Intestinal Permeability Assay: FITC-dextran assay is performed to correlate barrier function with disease progression.

-

Immunophenotyping: Flow cytometry analysis of pancreatic lymph nodes and spleen to characterize T-cell populations.

-

General Preclinical Experimental Workflow

The evaluation of larazotide in a new autoimmune disease model typically follows a structured workflow designed to assess its impact on intestinal permeability and disease-specific endpoints.

Conclusion and Future Directions

Preclinical data from various autoimmune disease models strongly support the mechanism of action of larazotide acetate as a tight junction regulator. By antagonizing the zonulin pathway, larazotide effectively reduces intestinal permeability, a key pathogenic factor in many autoimmune conditions.[4][12] Its efficacy in attenuating disease severity in models of rheumatoid arthritis and celiac disease highlights its potential as a therapeutic agent that targets the intestinal barrier.[6][11]

While the discontinuation of the Phase 3 trial in celiac disease for not meeting the primary endpoint was a setback, the underlying mechanism remains a compelling therapeutic target.[18] Future research should focus on:

-

Exploring larazotide's efficacy in other autoimmune models where intestinal permeability is implicated, such as multiple sclerosis and inflammatory bowel disease.[8][19]

-

Investigating combination therapies where restoring barrier function with larazotide could enhance the efficacy of systemic immunomodulatory drugs.

-

Identifying biomarkers that could predict patient responsiveness to a barrier-enhancing therapy.

Targeting the gut-joint, gut-brain, or gut-pancreas axis by restoring intestinal barrier integrity remains a promising and innovative strategy in the development of treatments for autoimmune diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. academic.oup.com [academic.oup.com]

- 3. The potential utility of tight junction regulation in celiac disease: focus on larazotide acetate | Semantic Scholar [semanticscholar.org]

- 4. Intestinal Permeability and its Regulation by Zonulin: Diagnostic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com [site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com]

- 6. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Zonulin, a regulator of epithelial and endothelial barrier functions, and its involvement in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Larazotide acetate promotes tight junction assembly in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The potential utility of tight junction regulation in celiac disease: focus on larazotide acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Larazotide acetate regulates epithelial tight junctions in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting zonulin and intestinal epithelial barrier function to prevent onset of arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. inotiv.com [inotiv.com]

- 14. Larazotide Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. criver.com [criver.com]

- 16. Preclinical models for Type 1 Diabetes Mellitus - A practical approach for research [medsci.org]

- 17. Streptozotocin-induced type 1 diabetes in rodents as a model for studying mitochondrial mechanisms of diabetic β cell glucotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. beyondceliac.org [beyondceliac.org]

- 19. bionews.com [bionews.com]

Methodological & Application

Application Notes and Protocols: Larazotide Clinical Trial Design for Celiac Disease

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the clinical trial design and associated protocols for larazotide acetate, an investigational drug for celiac disease. The information is compiled from publicly available data on Phase 2 and Phase 3 clinical trials, offering insights for professionals engaged in gastroenterology research and pharmaceutical development.

Introduction to Larazotide Acetate

Larazotide acetate (also known as AT-1001) is a synthetic, locally acting, eight-amino acid peptide developed as an adjunct therapy to a gluten-free diet (GFD) for the treatment of celiac disease.[1][2] It is a first-in-class tight junction regulator.[1] In patients with celiac disease, the ingestion of gluten leads to an inflammatory response that increases intestinal permeability, often referred to as a "leaky gut."[3] This allows gluten fragments (gliadin) to pass through the epithelial barrier, triggering an autoimmune reaction.[4] Larazotide is designed to prevent the opening of these intestinal tight junctions, thereby blocking the entry of gliadin and averting the subsequent inflammatory cascade.[2][4] While it showed promise in Phase 2 trials, the subsequent Phase 3 trial was discontinued due to challenges in demonstrating statistically significant efficacy with a feasible sample size.[3][5]

Mechanism of Action: Tight Junction Regulation

In celiac disease, gliadin induces the release of zonulin, a protein that modulates the permeability of intestinal tight junctions.[2] Zonulin binds to its receptor on the surface of intestinal epithelial cells, initiating a signaling cascade that leads to the disassembly of tight junction proteins and an increase in paracellular permeability.[4] This allows gliadin to enter the lamina propria, where it is presented to immune cells, leading to inflammation and the characteristic symptoms and intestinal damage of celiac disease.[1][4]

Larazotide acetate acts as a zonulin antagonist.[2] By blocking zonulin, it is proposed to prevent the disruption of the tight junction complex.[4] This maintains the integrity of the intestinal barrier, reduces the passage of gliadin into the lamina propria, and thereby mitigates the inflammatory immune response.[4][6]

Clinical Trial Design and Protocols

The clinical development of larazotide involved several studies, most notably a large Phase 2b trial and the subsequent, discontinued Phase 3 CedLara trial. The protocols outlined below are synthesized from these key studies.

Study Design Overview

-

Design: Multicenter, randomized, double-blind, placebo-controlled trials.[1][7]

-

Phases:

-

Patient Population: Adult patients (18+ years) with biopsy-confirmed celiac disease who have been on a gluten-free diet for at least 12 months but continue to experience persistent gastrointestinal symptoms.[1][7][8]

-

Intervention: Larazotide acetate or placebo administered orally three times daily, 15 minutes before meals.[9]

Experimental Protocols

Protocol 3.2.1: Patient Screening and Enrollment

-

Informed Consent: Obtain written informed consent from all participants.

-

Inclusion Criteria Verification:

-

Confirm diagnosis of celiac disease via prior duodenal biopsy.

-

Verify adherence to a GFD for ≥12 months.

-

Assess for persistent symptoms using a validated questionnaire (e.g., Celiac Disease Symptom Diary).

-

Ensure anti-tissue transglutaminase (tTG) antibody levels are ≤10 EU.[9]

-

-

Exclusion Criteria Verification:

-

Exclude patients with other gastrointestinal disorders that could confound symptom assessment.

-

Exclude individuals with a Body Mass Index (BMI) outside the range of 18.5-38.[9]

-

-

Baseline Assessments: Collect baseline data, including symptom scores, quality of life questionnaires, and serology.

Protocol 3.2.2: Intervention Administration

-

Run-In Phase: All eligible patients enter a 4-week single-blind placebo run-in period to establish baseline symptom frequency and severity.[1]

-

Randomization: Patients are randomized to receive one of the larazotide acetate doses or a matching placebo.

-

Treatment Phase: Participants self-administer the assigned oral capsules three times per day, 15 minutes before meals, for the duration of the treatment period (typically 12 weeks).[1][9]

-

Dietary Adherence: Patients are instructed to maintain their current GFD throughout the study.[1]

Protocol 3.2.3: Endpoint Assessment

-

Primary Endpoint - Symptom Evaluation:

-

The primary endpoint in Phase 2b was the change in the Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS).[1]

-

For Phase 3, this evolved to the change in the celiac disease Patient-Reported Outcome (CeD PRO) abdominal domain score.[8]

-

Methodology: Patients complete a daily electronic diary to record the severity and frequency of specific gastrointestinal and non-gastrointestinal symptoms. The average on-treatment score is compared between the active and placebo groups.

-

-

Secondary and Exploratory Endpoints:

-

Celiac Disease Serology: Measure anti-tTG antibody levels at baseline and at the end of the treatment period.

-

Intestinal Permeability: In some earlier trials, changes in the lactulose-to-mannitol (LAMA) ratio were assessed as a measure of intestinal permeability.[10]

-

Histology: While not always a primary endpoint, changes in small intestinal mucosal morphology (e.g., villus height to crypt depth ratio, Vh:Cd) are key outcomes in celiac disease trials.[10] This requires upper endoscopy with biopsies at the beginning and end of the study.

-

Quality of Life: Administer validated questionnaires (e.g., SF-36, CD-QOL) to assess changes in overall well-being.

-

Data Presentation

Quantitative data from the larazotide clinical trials are summarized below for comparison.

Table 1: Comparison of Larazotide Phase 2b and Phase 3 Trial Designs

| Parameter | Phase 2b Clinical Trial | Phase 3 Clinical Trial (CedLara) |

| Status | Completed | Discontinued (Interim Analysis)[3][5] |

| Patient Enrollment (N) | 342 | 525 (Planned)[8] |

| Population | Adults with CeD on GFD ≥12 months with persistent symptoms | Adults with CeD on GFD with persistent symptoms[8] |

| Dosage Arms | 0.5 mg, 1.0 mg, 2.0 mg (TID) vs. Placebo[1] | 0.25 mg, 0.5 mg (TID) vs. Placebo[8] |

| Treatment Duration | 12 weeks[1] | 12 weeks[3][5] |

| Primary Endpoint | Change in Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS)[1] | Change in Celiac Disease Patient-Reported Outcome (CeD PRO) Abdominal Domain Score[8] |

Table 2: Key Efficacy Results from Phase 2b Trial (0.5 mg Dose vs. Placebo)

| Endpoint | Result | Statistical Significance (p-value) |

| Primary: CeD-GSRS Score | Reduction in symptom score compared to placebo | p=0.022 (ANCOVA)[1][7] |

| Exploratory: CeD PRO Symptomatic Days | 26% decrease | p=0.017[1][7] |

| Exploratory: Improved Symptom Days | 31% increase | p=0.034[1][7] |

| Exploratory: Abdominal Pain Score | ≥50% reduction for ≥6 of 12 weeks | p=0.022[1][7] |

| Exploratory: Non-GI Symptoms | Decrease in headache and tiredness | p=0.010[1][7] |

| Note: Higher doses (1.0 mg and 2.0 mg) were not significantly different from placebo.[1] |

Application Notes for Researchers

-

Dose Selection is Critical: The larazotide program demonstrated a clear non-linear dose-response, where the lowest dose (0.5 mg) was effective, but higher doses were not.[1][7] This underscores the importance of comprehensive dose-ranging studies in Phase 2. The paradoxical effect may be due to receptor desensitization at higher concentrations.[6]

-

Endpoint Selection and Validation: The primary challenge in celiac disease trials is selecting and validating endpoints that are meaningful to both patients and regulators.[11] There is often a poor correlation between changes in histology and patient-reported symptoms.[12] The shift from CeD-GSRS to the CeD PRO reflects an evolution toward more robustly validated patient-centric measures.

-

Challenges in Phase 3: The discontinuation of the CedLara Phase 3 trial highlights the difficulty of demonstrating a significant clinical outcome in a real-world setting where GFD adherence varies and symptom etiology can be multifactorial.[3][13] The interim analysis concluded that the number of patients needed to show a statistically significant difference was too large to be feasible, a common challenge in Phase 3 trials where effect sizes may be smaller than anticipated.[13][14]

-

Future Directions: Researchers should consider adaptive trial designs and the identification of patient subgroups who are most likely to respond to treatment. Further analysis of the CedLara data may reveal benefits in specific symptom clusters (e.g., headache, fatigue) that could inform future studies.[8][13]

References

- 1. Larazotide Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Larazotide Introduction - PEPTIDE APPLICATIONS [mobelbiochem.com]

- 3. beyondceliac.org [beyondceliac.org]